molecular formula C24H21N3O4S B241378 MFCD05744286

MFCD05744286

Cat. No.: B241378
M. Wt: 447.5 g/mol
InChI Key: RNXVDOGYGKOSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For this analysis, we adopt CAS 107947-17-1 (MDL: MFCD09751943, molecular formula: C₈H₆BrClO₂) as a representative proxy due to its relevance in catalysis and structural complexity .

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C24H21N3O4S/c1-30-20-7-3-2-6-19(20)26-23(29)15-9-11-16(12-10-15)31-14-22(28)27-24-18(13-25)17-5-4-8-21(17)32-24/h2-3,6-7,9-12H,4-5,8,14H2,1H3,(H,26,29)(H,27,28)

InChI Key

RNXVDOGYGKOSRI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05744286 typically involves multiple steps, including the formation of the cyclopenta[b]thienyl group and the subsequent attachment of the benzamide moiety. Common reagents used in these reactions include chloroform, sodium sulfate, and various organic solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

MFCD05744286 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzamide compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of MFCD05744286 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

We compare the target compound with three analogs from the evidence, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound (CAS/MDL) Molecular Formula Molecular Weight LogP (XLOGP3) Solubility (mg/ml) Synthesis Yield Key Applications
Target (107947-17-1) C₈H₆BrClO₂ 249.49 3.82 0.24 (water) 96% Catalysis, organic synthesis
Analog 1 (1046861-20-4) C₆H₅BBrClO₂ 235.27 2.15 0.24 (water) 86% Suzuki-Miyaura coupling
Analog 2 (53052-06-5) C₆H₄N₂OS 152.17 1.64 2.58 (water) 74% Heterocyclic drug intermediates
Analog 3 (1761-61-1) C₇H₅BrO₂ 201.02 2.47 0.69 (water) 98% Photocatalysis
Key Findings:

Structural Variations :

  • Halogen Substitution : The target compound and Analog 1 feature bromine and chlorine substituents, but Analog 1 includes a boronic acid group (B(OH)₂), enhancing its utility in cross-coupling reactions .
  • Heteroatom Inclusion : Analog 2 contains a sulfur atom and pyridine ring, improving solubility (2.58 mg/ml in water) but reducing molecular weight (152.17 g/mol) .

Physicochemical Properties :

  • Lipophilicity : The target compound (LogP 3.82) is more lipophilic than Analog 2 (LogP 1.64), favoring membrane permeability in drug design .
  • Solubility : Analog 3 exhibits the highest aqueous solubility (0.69 mg/ml) due to its carboxylate group, making it suitable for aqueous-phase reactions .

Synthetic Efficiency: The target compound achieves the highest yield (96%) using sulfuric acid in methanol, while Analog 2’s lower yield (74%) reflects challenges in heterocyclic ring formation .

Functional Applications: Catalysis: The target compound and Analog 1 are pivotal in palladium-catalyzed reactions, but Analog 1’s boronic acid group offers broader substrate compatibility . Pharmaceutical Potential: Analog 2’s sulfur heterocycle aligns with antimicrobial agent scaffolds, though its low LogP limits bioavailability .

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